![molecular formula C12H9FN2O2S B1312056 3-[(4-氟苯基)硫基]-5-硝基苯胺 CAS No. 310451-79-7](/img/structure/B1312056.png)

3-[(4-氟苯基)硫基]-5-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

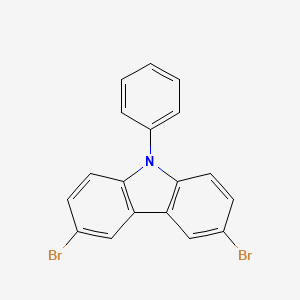

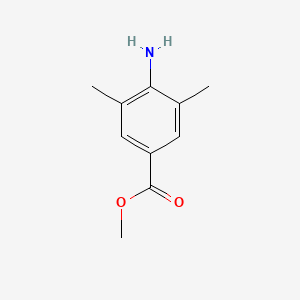

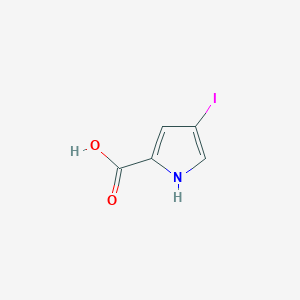

“3-[(4-Fluorophenyl)thio]-5-nitroaniline” is a biochemical used for proteomics research . It has a molecular weight of 264.28 and its molecular formula is C12H9FN2O2S .

Molecular Structure Analysis

The molecular structure of “3-[(4-Fluorophenyl)thio]-5-nitroaniline” can be represented by the SMILES string: C1=CC(=CC=C1F)SC2=CC(=CC(=C2)N+[O-])N .科学研究应用

Application in Organic Chemistry

Field

Application

The compound “3-((4-FLUOROPHENYL)THIO)-1-(2-NAPHTHYL)-1-PROPANONE” is a chemical with a similar structure . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Method of Application

The specific methods of application or experimental procedures for this compound are not provided by the supplier . Researchers who purchase this product assume responsibility for confirming its identity and/or purity .

Results or Outcomes

Sigma-Aldrich does not collect analytical data for this product . Therefore, the results or outcomes obtained from its use are not available .

Application in Medicinal Chemistry

Field

Application

A derivative of “4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione” was obtained by reacting it with corresponding benzaldehydes with various substituents at position 4 . These new derivatives have shown promise in the treatment of infectious diseases .

Method of Application

The specific methods of application or experimental procedures involve the reaction of “4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione” with corresponding benzaldehydes .

Results or Outcomes

Several new substances have shown moderate antifungal activity against Candida spp . The highest activity directed against C. albicans was shown by a compound with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

Application in Cancer Research

Field

Application

A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . These synthesized compounds were screened for anticancer activity .

Method of Application

The specific methods of application or experimental procedures involve the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .

Results or Outcomes

The IC50 values of the most active compound (7h) observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively . Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .

Application in Chemical Synthesis

Field

Application

The compound “3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride” is a chemical with a similar structure . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

属性

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2S/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJBRMJZDNGXEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261735 |

Source

|

| Record name | 3-[(4-Fluorophenyl)thio]-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)thio]-5-nitroaniline | |

CAS RN |

310451-79-7 |

Source

|

| Record name | 3-[(4-Fluorophenyl)thio]-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=310451-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Fluorophenyl)thio]-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)

![8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1311982.png)